4-Bromo-3,6-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole

Lipophilicity Drug-likeness Physicochemical profiling

4-Bromo-3,6-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole (CAS 2852766-90-4) is a fully substituted 1H-indazole derivative bearing a 4-bromo handle, 3- and 6-methyl groups, an N1-tetrahydro-2H-pyran-2-yl (THP) protecting group, and a 5-trifluoromethyl substituent. With a molecular weight of 377.20 g·mol⁻¹ (C₁₅H₁₆BrF₃N₂O), it sits at the upper end of fragment-like chemical space and offers a unique combination of steric, electronic, and lipophilic features that differentiate it from simpler bromo-indazole intermediates.

Molecular Formula C15H16BrF3N2O
Molecular Weight 377.20 g/mol
Cat. No. B13936101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3,6-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole
Molecular FormulaC15H16BrF3N2O
Molecular Weight377.20 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=NN2C3CCCCO3)C)C(=C1C(F)(F)F)Br
InChIInChI=1S/C15H16BrF3N2O/c1-8-7-10-12(14(16)13(8)15(17,18)19)9(2)20-21(10)11-5-3-4-6-22-11/h7,11H,3-6H2,1-2H3
InChIKeyVFRIGNCLCWIPPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3,6-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole: A Multi-Substituted Indazole Building Block for Medicinal Chemistry and Cross-Coupling Applications


4-Bromo-3,6-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole (CAS 2852766-90-4) is a fully substituted 1H-indazole derivative bearing a 4-bromo handle, 3- and 6-methyl groups, an N1-tetrahydro-2H-pyran-2-yl (THP) protecting group, and a 5-trifluoromethyl substituent . With a molecular weight of 377.20 g·mol⁻¹ (C₁₅H₁₆BrF₃N₂O), it sits at the upper end of fragment-like chemical space and offers a unique combination of steric, electronic, and lipophilic features that differentiate it from simpler bromo-indazole intermediates . The compound is commercially available at 98% purity from multiple vendors and is primarily positioned as a versatile building block for palladium-catalyzed cross-coupling reactions in early-stage drug discovery .

Why 4-Bromo-3,6-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole Cannot Be Replaced by Simpler Bromo-Indazole Analogs


Simpler bromo-indazole analogs—such as 4-bromo-5-(trifluoromethyl)-1H-indazole (CAS 1428234-73-4, MW 265.03) or 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole (CAS 2044704-81-4, MW 349.15)—lack the dual methyl substitution at positions 3 and 6 that critically modulates both steric congestion around the C4–Br reaction center and the overall lipophilicity of the scaffold . The target compound's computed LogP of 5.13 is substantially higher than that of its non-methylated THP-protected comparator (LogP 3.28), meaning that any structure–activity relationship (SAR) exploration or physicochemical optimization relying on these analogs will operate in a different lipophilicity and steric regime . Furthermore, the unprotected analog 4-bromo-3,6-dimethyl-1H-indazole (CAS 1956376-12-7) lacks both the THP protecting group required for N1-regioselective transformations and the 5-trifluoromethyl group that enhances metabolic stability, rendering it unsuitable as a direct replacement in multi-step synthetic sequences .

Quantitative Differentiation Evidence: 4-Bromo-3,6-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole vs. Closest Analogs


LogP Differentiation: ~1.85 Log Unit Increase Over the Non-Methylated THP-Protected Analog

The target compound exhibits a computed LogP of 5.13, compared with LogP 3.28 for the closest THP-protected analog lacking 3- and 6-methyl groups (4-bromo-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole, CAS 2044704-81-4) . The mono-methyl comparator 4-bromo-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole (CAS 2326524-90-5) has an intermediate LogP of 4.83, confirming that each methyl group contributes incrementally to lipophilicity . This ~1.85 log unit difference corresponds to an approximately 70-fold increase in octanol–water partition coefficient, placing the target compound in a distinct lipophilicity range relevant for blood–brain barrier penetration and membrane partitioning applications.

Lipophilicity Drug-likeness Physicochemical profiling

Molecular Weight and Heavy Atom Count: Positioned Beyond Typical Fragment and Lead-Like Space

The target compound has a molecular weight of 377.20 g·mol⁻¹ and 22 heavy atoms, compared with 349.15 g·mol⁻¹ (21 heavy atoms) for the non-methylated THP analog (CAS 2044704-81-4), 363.17 g·mol⁻¹ (21 heavy atoms) for the mono-methyl analog (CAS 2326524-90-5), and only 265.03 g·mol⁻¹ (13 heavy atoms) for the unprotected 4-bromo-5-(trifluoromethyl)-1H-indazole (CAS 1428234-73-4) . The incremental 28 Da (one methylene + two methyl groups) over the non-methylated THP analog moves the compound from the upper boundary of lead-like space (MW ≤ 350) into drug-like space, altering its suitability for fragment-based screening versus lead optimization campaigns.

Molecular size Drug design Fragment-based screening

Hydrogen-Bond Donor Count of Zero: Differentiated Crystallization and Solubility Profile vs. N–H Bearing Analogs

The target compound has zero hydrogen-bond donors (HBD = 0) due to full N1-substitution by the THP group, in contrast to the unprotected analog 4-bromo-3,6-dimethyl-1H-indazole (CAS 1956376-12-7) which possesses one N–H donor (HBD = 1) . This absence of HBD capacity eliminates intermolecular N–H···N hydrogen bonding in the solid state, which typically results in lower melting points, altered solubility profiles, and different chromatographic behavior compared to NH-free indazoles. The known THP-protected analog 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (CAS 1022158-35-5) has a reported melting point of 51–52 °C, whereas unprotected 4-bromoindazoles typically melt above 165 °C, consistent with the loss of strong intermolecular hydrogen bonding upon N1 protection .

Hydrogen bonding Solubility Crystallinity

Rotatable Bond Count of 1: Conformational Restriction Relative to More Flexible Indazole Building Blocks

The target compound possesses only one rotatable bond (the THP ring attachment to N1), a consequence of the fully substituted indazole core with methyl groups locking positions 3 and 6 . This contrasts with common indazole building blocks bearing pendant functional groups (e.g., 4-bromo-1H-indazole-6-carbaldehyde or 4-bromo-7-methoxy-1-THP-indazole) which typically have 2–4 rotatable bonds [1]. Low rotatable bond count is associated with improved oral bioavailability in drug candidates and higher ligand efficiency in target binding, making this scaffold a potentially advantageous core for kinase inhibitor or GPCR modulator programs where conformational pre-organization is desirable.

Conformational restriction Ligand efficiency Scaffold design

Synthetic Utility: 4-Bromo Handle Enables Palladium-Catalyzed Cross-Coupling While THP Protection Permits Regioselective N1 Functionalization

The C4–Br bond serves as a versatile handle for Pd-catalyzed Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings, while the THP group at N1 prevents competing N-arylation and can be removed under mild acidic conditions to reveal the free N–H indazole for subsequent functionalization [1]. Literature precedent on structurally analogous 4-bromo-THP-indazoles demonstrates Suzuki coupling yields of 75–92% using Pd(PPh₃)₄ or XPhos-based catalyst systems . The combination of sterically hindered 3,6-dimethyl groups flanking the C4–Br bond may modulate coupling rates compared to less hindered analogs, a feature that can be exploited for chemoselective sequential coupling strategies in polyfunctional scaffold synthesis. Importantly, the target compound contains one unique rotatable bond (the THP–indazole linkage) and zero hydrogen-bond donors, giving it a predicted TPSA of 27.05 Ų , which is lower than many indazole-based kinase inhibitors and may facilitate passive membrane permeation of downstream products.

Cross-coupling Suzuki reaction Building block Protecting group strategy

Optimal Application Scenarios for 4-Bromo-3,6-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole Based on Quantitative Differentiation Evidence


Late-Stage Lead Optimization of Kinase Inhibitors Requiring High Lipophilicity and Conformational Restriction

For kinase inhibitor programs (e.g., targeting TTK, PLK4, Aurora kinases, or GSK-3β where indazole scaffolds are established pharmacophores), the target compound's LogP of 5.13 and single rotatable bond make it suitable for filling hydrophobic back-pocket cavities while maintaining conformational pre-organization [1]. The 4-bromo handle allows late-stage diversification via Suzuki coupling to introduce aryl/heteroaryl groups that probe selectivity determinants, while the THP group can be retained or removed depending on the desired HBD profile of the final inhibitor. The compound's MW of 377 places it appropriately for lead optimization rather than hit identification, and its computed TPSA of 27.05 Ų suggests good passive permeability for intracellular kinase targets.

Modular Synthesis of Pentasubstituted Indazole Libraries via Sequential Cross-Coupling

The compound's orthogonal functional groups—C4–Br (cross-coupling), N1–THP (protecting group), C5–CF₃ (electron-withdrawing), and C3/C6–CH₃ (steric/electronic modulation)—enable a modular library synthesis strategy . After initial Suzuki coupling at C4, the THP group can be cleaved under mild acidic conditions (e.g., HCl in dioxane or p-TsOH in MeOH) to reveal the free N–H for subsequent N-alkylation, N-arylation, or sulfonylation. This two-step sequence (coupling then deprotection-functionalization) generates highly decorated indazoles with five points of diversity from a single building block, significantly reducing the synthetic burden compared to linear sequences starting from simpler indazoles. The 5-CF₃ group additionally enhances the metabolic stability of the final products, a well-established advantage of trifluoromethylated heterocycles [1].

Physicochemical Tool Compound for Lipophilicity–Activity Relationship (LipAR) Studies

The target compound's exceptionally high LogP (5.13) relative to its closest analogs (ΔLogP ≈ +1.85 vs. non-methylated THP analog) makes it valuable as a physicochemical probe in LipAR campaigns . By comparing matched molecular pairs—e.g., the target compound vs. the non-methylated analog (CAS 2044704-81-4, LogP 3.28) vs. the mono-methyl analog (CAS 2326524-90-5, LogP 4.83)—researchers can systematically dissect the contribution of lipophilicity to target potency, selectivity, and ADME properties while keeping the core scaffold constant. This matched-pair analysis is especially relevant for CNS drug discovery programs where LogP in the 3–5 range is often targeted for blood–brain barrier penetration.

Building Block for PROTAC and Bifunctional Degrader Linker Attachment

In targeted protein degradation (PROTAC) programs, the 4-bromo group serves as an exit vector for attaching polyethylene glycol or alkyl linkers via Suzuki or Sonogashira coupling, while the THP-protected N1 prevents undesired side reactions during linker installation . The steric hindrance provided by the 3,6-dimethyl groups may reduce metabolic oxidation at the indazole core, a common liability of unsubstituted indazoles in vivo. After linker attachment and E3 ligase ligand conjugation, the THP group can be removed to expose the N–H for potential hydrogen-bonding interactions with the target protein, or retained if the tertiary amine form is preferred for solubility. The high lipophilicity of the scaffold (LogP 5.13) should be factored into the overall physicochemical profile of the final PROTAC molecule to avoid exceeding recommended LogP thresholds for large bivalent molecules.

Quote Request

Request a Quote for 4-Bromo-3,6-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.